
4-Phenyl-2-cyclopenten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2-cyclopenten-1-one is an organic compound with the molecular formula C11H10O. It is a derivative of cyclopentenone, featuring a phenyl group attached to the second carbon of the cyclopentenone ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-cyclopenten-1-one can be achieved through various methods. One common approach involves the cycloaddition of cyclopropenone with phenyl-substituted alkenes. This reaction typically requires a catalyst and is conducted under controlled temperature conditions . Another method involves the condensation of aromatic α-diketones with acetone derivatives in the presence of sodium hydroxide in methanol .
Industrial Production Methods: Industrial production of this compound often employs large-scale cycloaddition reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenyl-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the cyclopentenone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce cyclopentanol derivatives.
Applications De Recherche Scientifique
4-Phenyl-2-cyclopenten-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory and anticancer activities, is ongoing.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 4-Phenyl-2-cyclopenten-1-one involves its interaction with various molecular targets and pathways. As an enone, it can undergo nucleophilic conjugate addition, forming adducts with nucleophiles. This reactivity is crucial in its biological activities, where it can interact with enzymes and receptors, modulating their functions .
Comparaison Avec Des Composés Similaires
Cyclopentenone: A simpler analog with similar reactivity but lacking the phenyl group.
Cyclohexenone: A six-membered ring analog with different steric and electronic properties.
Jasmone: A naturally occurring compound with a similar structure but different functional groups.
Uniqueness: 4-Phenyl-2-cyclopenten-1-one is unique due to the presence of the phenyl group, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with other molecules. This makes it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
81255-96-1 |
|---|---|
Formule moléculaire |
C11H10O |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
4-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H10O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-7,10H,8H2 |
Clé InChI |
BHMAUHSFXRANIN-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=CC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B14413778.png)
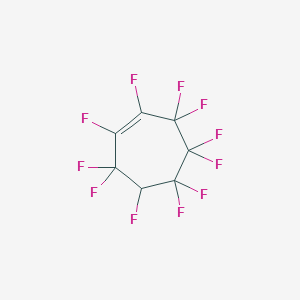
![Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate](/img/structure/B14413798.png)
![2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14413803.png)
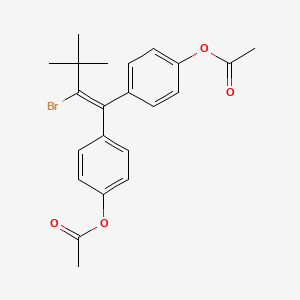
![4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B14413805.png)
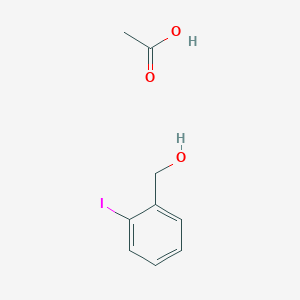
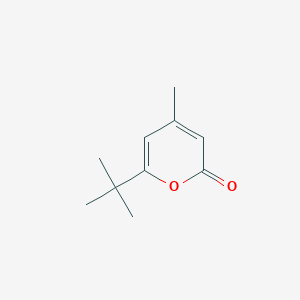
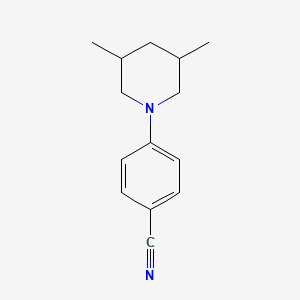
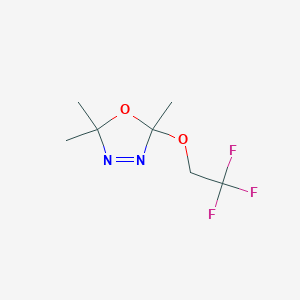
![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)
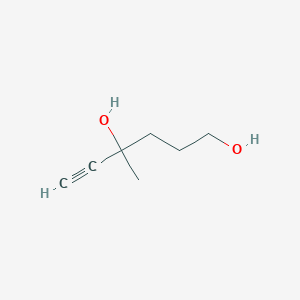
![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)

